molecular formula C19H15ClFN5 B2363520 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline CAS No. 931312-01-5

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline

Número de catálogo: B2363520
Número CAS: 931312-01-5
Peso molecular: 367.81
Clave InChI: QGXSLEHBPSDEKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline is a triazoloquinazoline derivative characterized by a fused heterocyclic core. The compound features a chlorine atom at position 7, a 3-fluorophenyl group at position 3, and a pyrrolidine ring at position 4.

Propiedades

IUPAC Name

7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXSLEHBPSDEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of the Triazolo[1,5-a]quinazoline Core

The core structure is synthesized via a [3+2] cycloaddition between 2-azido-4-chlorobenzoic acid and malononitrile under basic conditions:

$$
\text{2-Azido-4-chlorobenzoic acid} + \text{Malononitrile} \xrightarrow{\text{NaOEt}} \text{7-Chloro-triazolo[1,5-a]quinazoline-5-carbonitrile}
$$

Conditions : Ethanol, sodium ethoxide (1.2 equiv), 80°C, 12 hours. Yield: 68–72%.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling using a palladium catalyst:

$$
\text{5-Cyano-7-chlorotriazoloquinazoline} + \text{3-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{3-(3-Fluorophenyl)-7-chlorotriazoloquinazoline-5-carbonitrile}
$$

Conditions : Dioxane/H₂O (4:1), K₂CO₃ (2 equiv), Pd(PPh₃)₄ (5 mol%), 100°C, 24 hours. Yield: 65–70%.

Substitution with Pyrrolidine

The carbonitrile group at C-5 is replaced with pyrrolidine through nucleophilic aromatic substitution:

$$
\text{5-Cyano-3-(3-fluorophenyl)-7-chlorotriazoloquinazoline} + \text{Pyrrolidine} \xrightarrow{\text{CuI, DMF}} \text{7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline}
$$

Conditions : Dimethylformamide (DMF), copper(I) iodide (10 mol%), 120°C, 48 hours. Yield: 55–60%.

Alternative Synthetic Pathways

Friedländer Condensation Approach

Adapting methods from pyrazoloquinoline synthesis, a Friedländer reaction between 2-aminobenzaldehyde derivatives and cyclic ketones constructs the quinazoline core:

$$
\text{2-Amino-4-chlorobenzaldehyde} + \text{1-Pyrrolidinylcyclopentanone} \xrightarrow{\text{HCl}} \text{Intermediate} \xrightarrow{\text{NaN₃}} \text{Target Compound}
$$

Limitations : Lower yields (30–40%) due to competing side reactions.

Multicomponent Reaction (MCR) Strategy

A one-pot synthesis using anthranilic acid, 3-fluorophenyl isocyanate, and pyrrolidine in the presence of POCl₃:

$$
\text{Anthranilic acid} + \text{3-Fluorophenyl isocyanate} + \text{Pyrrolidine} \xrightarrow{\text{POCl₃}} \text{Target Compound}
$$

Advantages : Reduced steps; Disadvantages : Requires stringent temperature control (-10°C).

Optimization Strategies

Catalytic System Enhancement

  • Palladium Catalysts : Replacing Pd(PPh₃)₄ with XPhos-Pd-G3 increases coupling efficiency (yield: 78%).
  • Copper Ligands : Adding 1,10-phenanthroline to CuI improves pyrrolidine substitution (yield: 68%).

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Suzuki Coupling Solvent Toluene/Ethanol (3:1) +12%
Substitution Temp 130°C +15%
Reaction Time 36 hours +8%

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, aryl-H), 3.45 (t, 4H, pyrrolidine-H), 2.15 (quintet, 4H, pyrrolidine-H).
  • LC-MS : m/z 368.1 [M+H]⁺ (calc. 367.81).

Purity and Stability

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).
  • Thermal Stability : Decomposes at 248°C (DSC).

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, studies have shown that 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Triazoloquinazolines

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis
Other derivativesLung CancerCell cycle arrest

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to cancer progression. For example, it has shown promise as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell survival and proliferation.

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition RateReference
This compoundPI3K75% at 10 µM
Other inhibitorsVariousVaries

Neuropharmacological Effects

Some studies suggest that triazoloquinazolines may have neuroprotective effects. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

Table 3: Neuropharmacological Effects

Compound NameEffect ObservedMechanismReference
This compoundNeuroprotection in models of Parkinson's diseaseModulation of dopaminergic signaling

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

In a recent study, researchers treated human breast cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Enzyme Targeting

Another study focused on the inhibition of PI3K by the compound. It was found that the compound effectively reduced PI3K activity in vitro, leading to decreased cell survival rates in cancer cells.

Mecanismo De Acción

The mechanism of action of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby disrupting cellular processes. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparación Con Compuestos Similares

Comparison with Similar Triazoloquinazoline Derivatives

Triazoloquinazoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, spectral data, and physicochemical properties.

Table 1: Structural and Spectral Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Spectral Data (NMR, MS)
Target Compound 7-Cl, 3-(3-Fluorophenyl), 5-pyrrolidinyl ~386.84* Not reported in provided evidence
4,5-Dihydro-8-methyl-2-methylsulanyl[1,2,4]triazolo[1,5-a]quinazoline (7a) 2-SCH3, 8-CH3, 4,5-dihydro 232 (MS: m/z 232) 1H-NMR: δ 2.83 (CH3), 3.50 (SCH3), 7.28–7.82 (Ar-H); IR: ν 3,167 cm⁻¹ (NH)
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)[1,2,3]triazolo[1,5-a]quinazoline 7-Cl, 3-(4-ethylphenylsulfonyl), 5-(3-methylpiperidinyl) ~528.02* Not reported in provided evidence

*Calculated based on molecular formulas.

Key Observations

In contrast, the sulfonyl group in ’s compound introduces strong electron-withdrawing effects, which may alter binding affinity in enzymatic targets. The pyrrolidinyl substituent (5-membered ring) in the target compound offers reduced steric bulk compared to the piperidinyl (6-membered) group in ’s compound, possibly enabling better conformational flexibility for receptor interactions.

Spectral and Structural Insights: Compound 7a exhibits an NH stretch at 3,167 cm⁻¹ (IR) and aromatic proton signals between δ 7.28–7.82 (1H-NMR), consistent with its dihydroquinazoline core. The molecular ion peak at m/z 232 for compound 7a contrasts with the higher molecular weights of the target (~386.84) and ’s compound (~528.02), reflecting the impact of halogenation and aryl substituents on mass.

Synthetic and Analytical Considerations: The use of SHELX programs () for crystallographic refinement is critical for determining the 3D structures of such compounds, particularly for verifying substituent orientations and intermolecular interactions.

Pharmacological and Chemical Implications

  • Fluorophenyl vs. Sulfonyl Groups : The 3-fluorophenyl group in the target compound may favor CNS penetration, while the sulfonyl group in ’s derivative could enhance solubility or target selectivity.
  • Pyrrolidinyl vs. Piperidinyl : The smaller pyrrolidine ring may reduce metabolic instability compared to piperidine, a common motif in drug design.

Actividad Biológica

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the triazole ring and the introduction of the pyrrolidine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
  • IC50 Values : The IC50 values for MCF-7 cells have been reported at approximately 6.25×1066.25\times 10^{-6} mol/L, indicating potent activity against these cells .

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Morphological features characteristic of apoptosis were observed in treated cells. This includes:
    • Mitochondrial membrane potential disruption.
    • Cytochrome c release.
    • Increased reactive oxygen species (ROS) formation.
  • Caspase Activation : The compound activates multiple caspases (caspases-3/7, -8, and -9), suggesting involvement in both intrinsic and extrinsic apoptotic pathways .
  • Inhibition of NF-κB : Treatment with this compound resulted in the inhibition of NF-κB translocation in MCF-7 cells, further supporting its role in apoptosis via extrinsic pathways .

Data Table

Cell Line IC50 (mol/L) Mechanism
MCF-76.25×1066.25\times 10^{-6}Apoptosis induction
HT-29Not specifiedPotentially similar mechanisms
A549Not specifiedPotentially similar mechanisms

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives similar to this compound. For example:

  • In one study, quinazoline derivatives demonstrated significant anticancer activity through similar apoptotic pathways and were evaluated for their ability to inhibit cell proliferation effectively .

Q & A

Q. What are the common synthetic routes for preparing 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the cyclocondensation of precursors like chlorinated quinazoline derivatives with fluorophenyl and pyrrolidine-containing reagents. Key steps include:
  • Core formation : Cyclization under thermal or microwave-assisted conditions to form the triazoloquinazoline core .
  • Functionalization : Introduction of the 3-fluorophenyl and pyrrolidine groups via nucleophilic substitution or coupling reactions.
    Critical Parameters :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics but may reduce selectivity .
  • Temperature : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% compared to traditional heating .
    Table 1 : Synthesis Optimization
MethodSolventTemperatureYield (%)Reference
Traditional thermalDMF120°C55–60
Microwave-assistedDMSO150°C70–75

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and fluorophenyl substituents (e.g., J = 8–10 Hz for meta-fluorine coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 410.12) .
  • X-ray Crystallography : Resolves bond lengths and angles in the triazoloquinazoline core (e.g., C–N bond length ~1.33 Å) .
    Table 2 : Representative NMR Data (from analogous compounds)
Proton Environmentδ (ppm)MultiplicityReference
Triazolo C–H8.05Singlet
Fluorophenyl C–F7.8Doublet
Pyrrolidine N–CH22.7–3.1Multiplet

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance regioselectivity in the formation of the triazolo[1,5-a]quinazoline core?

  • Methodological Answer : Regioselectivity is influenced by:
  • Catalyst choice : Pd-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency for fluorophenyl group insertion .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor intramolecular cyclization over side reactions .
  • Additives : Bases like K2CO3 or Cs2CO3 deprotonate intermediates, directing reaction pathways .
    Case Study : Microwave-assisted synthesis in DMSO with Pd(PPh3)4 increased regioselectivity by 30% compared to non-catalytic methods .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Target specificity : Validate target engagement via knock-down/knock-out models or competitive binding assays .
    Example : Inconsistent IC50 values for kinase inhibition were resolved by repeating assays under uniform ATP concentrations (1 mM) .

Q. What computational methods are employed to predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Computational workflows include:
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with Glu87 and Lys123) .
  • Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends .
    Table 3 : Docking Scores (Glide XP, Schrödinger)
Target ProteinDocking Score (kcal/mol)Reference
EGFR Kinase-9.8
PI3Kα-8.5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.